molecular formula C11H15NO3 B14849972 4-Tert-butoxy-2-hydroxybenzamide

4-Tert-butoxy-2-hydroxybenzamide

Cat. No.: B14849972
M. Wt: 209.24 g/mol
InChI Key: HTEMKMYSAIRVQN-UHFFFAOYSA-N
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Description

4-Tert-butoxy-2-hydroxybenzamide is a chemical compound known for its unique structure and properties It belongs to the class of hydroxybenzamides, which are characterized by the presence of a hydroxyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butoxy-2-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The resulting 4-tert-butoxybenzoic acid is then converted to its corresponding acid chloride, which is subsequently reacted with ammonia or an amine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butoxy-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Tert-butoxy-2-hydroxybenzamide can be compared with other hydroxybenzamide derivatives:

    4-Hydroxybenzamide: Lacks the tert-butoxy group, which may affect its solubility and reactivity.

    4-Tert-butyl-2-hydroxybenzamide: Similar structure but with a tert-butyl group instead of tert-butoxy, which may influence its chemical properties and biological activities.

    4-Methoxy-2-hydroxybenzamide: Contains a methoxy group, which can alter its electronic properties and reactivity.

The uniqueness of this compound lies in its tert-butoxy group, which enhances its solubility and potentially its biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-7-4-5-8(10(12)14)9(13)6-7/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

HTEMKMYSAIRVQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)C(=O)N)O

Origin of Product

United States

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